N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine;oxalic acid
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Overview
Description
N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine;oxalic acid: is a chemical compound that combines an amine derivative with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine typically involves the reaction of naphthalene derivatives with diethylamine and propanol derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The oxalic acid component can be introduced through a subsequent reaction with oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered hydrogen content.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound may be used to study the interactions between amine derivatives and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on various biological pathways and its potential use in drug development.
Industry
In industrial applications, the compound can be used in the production of materials with specific chemical properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine: Another similar compound with a phenyl group, which may affect its reactivity and interactions.
Uniqueness
N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C2H2O4/c1-3-18(4-2)12-7-13-19-17-11-10-15-8-5-6-9-16(15)14-17;3-1(4)2(5)6/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBFGJWURKJDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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